molecular formula C10H17NO3 B2974366 Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate CAS No. 2095409-14-4

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2974366
CAS No.: 2095409-14-4
M. Wt: 199.25
InChI Key: URJWALWMQJPKGE-UHFFFAOYSA-N
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Description

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a 5-oxa (oxygen-containing) ring and an 8-amino substituent. Its molecular formula is C₁₀H₁₆N₂O₃, and it is often utilized as a key intermediate in pharmaceutical synthesis, particularly for designing receptor ligands and bioactive molecules. The hydrochloride salt form of related derivatives (e.g., 8-amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride) has been documented with 95% purity, indicating its relevance in high-precision applications .

The tert-butyl-protected analog, tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 2306262-06-4), is commercially available and serves as a precursor for deprotection reactions in medicinal chemistry workflows .

Properties

IUPAC Name

methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-9(12)7-4-10(5-7)6-8(11)2-3-14-10/h7-8H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJWALWMQJPKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(CCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. This step may involve the use of an amine reagent and a suitable catalyst to promote the substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

While specific industrial production methods for Methyl 8-amino-5-oxaspiro[3This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 8-Amino-5-Thiaspiro[3.5]Nonane-2-Carboxylate

  • Structural Difference : Replaces the oxygen atom in the 5-oxa ring with sulfur (5-thia), altering electronic properties and lipophilicity.
  • Synthesis : Prepared via analogous routes, with sulfur incorporation impacting reaction kinetics. The hydrochloride derivative is supplied by multiple vendors (e.g., Shaanxi TNJONE Pharmaceutical Co., Ltd.) .
  • Applications : Increased metabolic stability due to sulfur’s resistance to oxidation, making it suitable for protease inhibitors or kinase modulators.

tert-Butyl 2,7-Diazaspiro[3.5]Nonane-2-Carboxylate

  • Structural Difference: Contains two nitrogen atoms (2,7-diaza) instead of one oxygen and one amino group.
  • Synthesis : Synthesized via reductive amination (e.g., using 6-fluoro-1H-indole-3-carbaldehyde) followed by Boc deprotection and amide coupling .
  • Applications : Demonstrated utility as a sigma receptor ligand, with modifications enhancing binding affinity .

tert-Butyl 7-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate

  • Properties : Molecular weight 227.3 g/mol, predicted density 1.10 g/cm³, and boiling point 315.8°C .
  • Applications : Positional isomerism may influence conformational flexibility in drug-target interactions.

Spirocyclic Variants with Mixed Heteroatoms

  • Examples: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251011-05-8) . tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251002-01-3) .
  • Key Differences : Varying heteroatom positions modulate solubility and reactivity. For instance, 2,7-diaza derivatives are preferred for metal coordination in catalysis .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Properties/Applications References
Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate C₁₀H₁₆N₂O₃ Not explicitly listed Intermediate for receptor ligands
Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate C₁₀H₁₆N₂O₂S Not explicitly listed Enhanced metabolic stability
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₁N₂O₂ 1118786-86-9 Sigma receptor ligand synthesis
tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₁NO₃ 1934950-79-4 Predicted density: 1.10 g/cm³

Biological Activity

Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its reactivity and interaction with biological targets. The compound can be represented by the following chemical formula:

C10H15N1O3C_{10}H_{15}N_{1}O_{3}

This structure allows for unique interactions with enzymes and receptors, making it a valuable compound in drug design and development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : A cyclization reaction is performed using a suitable precursor, often facilitated by a strong base in a polar aprotic solvent.
  • Introduction of the Amino Group : This is achieved through nucleophilic substitution reactions involving amine reagents.
  • Esterification : The carboxylic acid group is esterified to form the methyl ester, completing the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these biological targets.

Case Studies

  • Enzyme Interaction : Research indicates that this compound can be used to study enzyme-substrate interactions, particularly in systems where enzyme activity needs to be modulated for therapeutic purposes.
  • Anticancer Potential : In studies focusing on cancer cell lines, compounds with similar spirocyclic structures have shown promising results in inhibiting specific enzymes overexpressed in tumors, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This suggests potential applications for this compound in anticancer drug development .
  • Pharmacological Screening : Preliminary pharmacological screenings have indicated that this compound may exhibit activity against specific bacterial strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis

PropertyThis compoundSimilar Compounds
StructureSpirocyclic with amino and ester functional groupsVarious spirocyclic compounds
Biological TargetEnzymes (e.g., NQO1)Similar enzyme targets
ActivityAnticancer, antimicrobial potentialVaries widely among compounds

Research Findings

Recent studies have highlighted the versatility of this compound as a building block for more complex molecules in medicinal chemistry. Its unique properties facilitate the development of new therapeutic agents targeting various diseases.

  • In Vitro Studies : In vitro assays have demonstrated that modifications to the spirocyclic structure can enhance binding affinity to target enzymes, suggesting avenues for optimizing drug efficacy .
  • Toxicity Assessments : Toxicity evaluations are crucial for assessing the safety profile of this compound, particularly in potential therapeutic applications.

Q & A

Q. Table 1. Key Structural Parameters from X-ray Crystallography

ParameterValue (Å/°)Reference
C–O Bond Length (Carboxylate)1.21 ± 0.02
N–H···O Hydrogen Bond2.89 Å, 158°
Spiro Carbon (C3–C5) Deviation0.0082 (max)

Q. Table 2. Synthetic Yields of Analogous Spiro Compounds

Reaction TypeYield (%)ConditionsReference
Hydrogenation (Raney Ni/H₂)85–90MeOH, 50 psi, RT
Benzoylation (Procedure D)75CH₂Cl₂, 2% MeOH

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